An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol: Chemical Properties and Characterization
An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol: Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research and development fields, particularly in drug discovery due to its notable anti-inflammatory properties.
Core Chemical Properties
2-Methoxy-4-(2-nitrovinyl)phenol, also known as nitro-guaiacol, possesses a unique molecular structure that contributes to its reactivity and biological activity. A summary of its key chemical and physical properties is presented below.
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 165 °C |
| Boiling Point | 347 °C at 760 mmHg |
| Density | 1.308 g/cm³ |
| Appearance | Yellow crystalline solid |
| Solubility | Slightly soluble in water |
Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol
The most common and efficient method for the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol is the Henry reaction, which involves the condensation of vanillin with nitromethane in the presence of a base catalyst.
Experimental Protocol: Synthesis
Materials:
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Vanillin (4-hydroxy-3-methoxybenzaldehyde)
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Nitromethane
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Methanol
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n-Butylamine (catalyst)
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0.1 M Hydrochloric acid (HCl)
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Distilled water
Procedure:
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Dissolve 10 g of vanillin in approximately 10 mL of methanol in a suitable reaction vessel with stirring until all the vanillin is dissolved.
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To this solution, add 3.4 mL of nitromethane.
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Add 0.50 g of n-butylamine to the mixture. The solution will immediately turn yellow and then quickly to a deep red color.
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Cap the reaction vessel and allow it to sit at ambient temperature for 1-2 hours. During this time, the solution will solidify into a red mass.
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Break up the solid mass and add 5 mL of methanol.
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Filter the crude product using a Buchner funnel under vacuum.
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Wash the collected solid with approximately 100 mL of 0.1 M HCl. This will cause the color to change from red to bright yellow.
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For purification, recrystallize the damp yellow solid from hot methanol (~150 mL). Dissolve the solid in near-boiling methanol with stirring, then allow the solution to cool to room temperature, followed by cooling in a freezer overnight.
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Collect the resulting fibrous, yellow crystals by vacuum filtration.
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Wash the crystals with cold 0.1 M HCl followed by cold distilled water.
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Air-dry the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
Spectroscopic Characterization
The structure and purity of 2-Methoxy-4-(2-nitrovinyl)phenol are typically confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 8.50 | m | 2H | Nitrovinyl protons |
| 6.50 - 7.50 | m | 3H | Aromatic protons |
| 3.90 | s | 3H | Methoxy protons |
| 5.90 | s (broad) | 1H | Phenolic proton |
¹³C NMR (Carbon NMR) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-OH (Aromatic) |
| ~148 | C-OCH₃ (Aromatic) |
| ~138 | C-CH=CHNO₂ (Aromatic) |
| ~135 | -CH=CHNO₂ |
| ~130 | -CH=CHNO₂ |
| ~125 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | Aromatic CH |
| ~56 | -OCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 | C-H stretch (aromatic) | Aromatic ring |
| 2850-3000 | C-H stretch (aliphatic) | Methoxy group |
| 1600-1650 | C=C stretch | Nitrovinyl group |
| 1500-1550 | N=O asymmetric stretch | Nitro group |
| 1300-1350 | N=O symmetric stretch | Nitro group |
| 1200-1300 | C-O stretch | Phenol, Methoxy ether |
Biological Activity and Signaling Pathways
2-Methoxy-4-(2-nitrovinyl)phenol has demonstrated significant anti-inflammatory properties, which are of considerable interest in drug development. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Nrf2/ARE Signaling Pathway
The compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2/ARE pathway by 2-Methoxy-4-(2-nitrovinyl)phenol.
NF-κB and MAPK Signaling Pathways
The compound also exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by 2-Methoxy-4-(2-nitrovinyl)phenol.
This technical guide provides foundational information for researchers and professionals working with 2-Methoxy-4-(2-nitrovinyl)phenol. The detailed protocols and pathway diagrams serve as a valuable resource for experimental design and for understanding the compound's mechanism of action.
